(E)-Pent-2-enyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42125-30-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(E)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
ZZHQHHZVZDBPNY-AATRIKPKSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/CC |
Canonical SMILES |
CCCC(=O)OCC=CCC |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Alkenyl Butyrates
Plant Biosynthesis of Alkenyl Butyrates and Precursor Derivation
In plants, the synthesis of volatile esters like (E)-pent-2-enyl butyrate (B1204436) is closely linked to lipid metabolism and is a key contributor to the aroma of fruits and leaves. These compounds can also act as defense signals. frontiersin.org
The five-carbon (C5) alcohol precursor, pent-2-enol, is primarily derived from the catabolism of C18 polyunsaturated fatty acids, such as linoleic acid and linolenic acid, through the oxylipin pathway. oup.commdpi.com This pathway is often initiated in response to tissue damage, herbivory, or during developmental processes like fruit ripening. oup.com
The process begins with the release of these fatty acids from plant cell membranes by lipases. oup.com The key steps are:
Oxygenation: The enzyme lipoxygenase (LOX) introduces molecular oxygen into the fatty acid chain. Specifically, 13-lipoxygenases act on linoleic or linolenic acid to form 13-hydroperoxy fatty acids. bohrium.com
Cleavage: The subsequent action of hydroperoxide lyase (HPL) cleaves these hydroperoxides into shorter-chain aldehydes. oup.commdpi.com The cleavage of 13-hydroperoxylinolenic acid, for instance, can yield C6 aldehydes, which are precursors to the well-known "green leaf volatiles" (GLVs). While the primary products are C6 compounds, related enzymatic activities and subsequent modifications can lead to the formation of C5 volatiles. Research has identified a LOX-dependent, HPL-independent pathway in tomatoes that is responsible for the synthesis of C5 volatile compounds derived from fatty acids. mdpi.com
Reduction: The resulting aldehydes are then reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs). nih.gov This step would convert a pentenal intermediate into pent-2-enol, the direct alcohol precursor for (E)-pent-2-enyl butyrate.
This sequence demonstrates that the pent-2-enyl moiety is a product of the enzymatic degradation of major plant fatty acids. nih.gov
The final and crucial step in the biosynthesis of this compound is the esterification of the pent-2-enol alcohol with a butyrate precursor. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govresearchgate.net
AATs facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. nih.gov For the synthesis of this compound, the reaction would be:
Butyryl-CoA + (E)-pent-2-enol → this compound + Coenzyme A
The butyryl-CoA precursor is generated through standard fatty acid metabolism within the plant cell. Research on AATs from various fruits, such as strawberry and banana, has shown that these enzymes can act on a wide range of alcohol and acyl-CoA substrates. nih.govresearchgate.net The specific ester profile of a given plant tissue is therefore determined not only by the substrate specificity of its AAT enzymes but, critically, by the available pool of alcohol and acyl-CoA precursors. researchgate.net The presence of AATs with broad substrate acceptance means that if a plant produces pent-2-enol and butyryl-CoA, the formation of this compound is a highly probable outcome.
| Enzyme Family | Function | Substrates | Product Example |
| Lipoxygenase (LOX) | Oxygenates polyunsaturated fatty acids | Linoleic acid, Linolenic acid | 13-Hydroperoxy fatty acids |
| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides | 13-Hydroperoxy fatty acids | C5/C6 Aldehydes |
| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols | Pentenal | Pent-2-enol |
| Alcohol Acyltransferase (AAT) | Catalyzes ester formation | Pent-2-enol, Butyryl-CoA | This compound |
Microbial Biosynthesis of Butyrate and Esterification Pathways
Microorganisms, including bacteria and fungi, are well-known producers of both organic acids and esters. Their metabolic pathways offer a viable route for the biosynthesis of this compound.
The production of the two precursors, butyrate and pentenol, can be attributed to different groups of microbes, suggesting that co-cultures or engineered single strains could be used for synthesis.
Butyrate Producers: Butyric acid is a common fermentation product of anaerobic bacteria, particularly within the phylum Firmicutes. frontiersin.org Key butyrate-producing genera include:
Clostridium : Species like Clostridium butyricum and Clostridium saccharoperbutylacetonicum are notable for their ability to produce butyric acid from carbohydrates. nih.govnih.govnih.gov
Lachnospiraceae and Ruminococcaceae: These families, found in the gut microbiome, are major contributors to butyrate production. frontiersin.orgnih.gov Faecalibacterium prausnitzii is a prominent example.
These bacteria primarily use the acetyl-CoA pathway, where two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to butyryl-CoA and subsequently converted to butyrate. frontiersin.org
Ester Producers: Yeasts are particularly proficient at producing volatile esters, which are key flavor components in fermented beverages.
Saccharomyces cerevisiae : This yeast is a well-studied model for ester synthesis. It produces a variety of acetate (B1210297) and ethyl esters during fermentation through the action of alcohol acyltransferases (AATs). oup.comresearchgate.net
Other fungi and bacteria, including species of Aspergillus , Candida , and Penicillium , are also known to produce lipases and esterases capable of synthesizing esters.
| Microbial Group | Compound Type | Key Genera/Families | Relevant Pathway |
| Anaerobic Bacteria | Butyrate Production | Clostridium, Lachnospiraceae, Ruminococcaceae | Acetyl-CoA Fermentation |
| Yeasts | Ester Production | Saccharomyces | Alcohol Acyltransferase (AAT) Pathway |
| Fungi/Bacteria | Ester Production | Aspergillus, Candida, Penicillium | Lipase (B570770)/Esterase-mediated |
Microbial ester synthesis primarily occurs via two enzymatic routes:
Alcohol Acyltransferases (AATs): Similar to plants, yeasts like S. cerevisiae use AATs (e.g., Atf1p, Atf2p, Eeb1p, Eht1p) to condense an alcohol with an activated acyl-CoA. oup.com The production of a specific ester is dependent on the availability of the precursor alcohol and acyl-CoA. An engineered yeast strain capable of producing pentenol and butyryl-CoA could thus synthesize the target ester. bohrium.com
Lipase/Esterase-Mediated Esterification: Many microbes secrete lipases, which are hydrolase enzymes. While their natural function is to break down fats (hydrolysis), the reaction is reversible. In environments with low water content, lipases can efficiently catalyze esterification, combining a carboxylic acid (like butyric acid) directly with an alcohol (like pentenol). This method is widely explored for the biocatalytic production of flavor esters using microbial lipases as catalysts.
Insect Biosynthesis of Alkenyl Butyrates and Semiochemical Precursors
Insects utilize a vast array of chemical signals, or semiochemicals, for communication, many of which are esters derived from fatty acid metabolism. nih.gov These pheromones are crucial for behaviors like mating and aggregation. frontiersin.orgoup.com
The biosynthesis of ester pheromones in insects, particularly in moths (Lepidoptera), follows a well-established general pathway that modifies standard fatty acid synthesis. frontiersin.org Although this compound is not commonly cited as a primary pheromone, its synthesis would follow this fundamental route:
Fatty Acid Synthesis (FAS): Insects synthesize C16 and C18 saturated fatty acids (e.g., palmitic and stearic acid) from acetyl-CoA via the de novo fatty acid synthesis pathway. researchgate.net
Desaturation and Chain-Shortening: The long-chain fatty acyl-CoAs are then modified. Specific desaturase enzymes introduce double bonds, and controlled rounds of β-oxidation shorten the carbon chain to a desired length (e.g., C10 to C14). oup.com To generate a C5 precursor, significant chain-shortening would be required.
Reduction: A fatty acyl-CoA reductase (FAR) enzyme reduces the chain-shortened acyl-CoA to its corresponding fatty alcohol. nih.govresearchgate.net This step creates the alcohol moiety of the pheromone.
Esterification: Finally, an alcohol acetyltransferase (or a similar acyltransferase) catalyzes the esterification of the fatty alcohol with an acyl-CoA donor. nih.gov While many moth pheromones are acetate esters (using acetyl-CoA), the use of other acyl-CoAs, such as butyryl-CoA, would produce the corresponding butyrate ester.
Therefore, the biosynthesis of this compound in an insect would involve the generation of pent-2-enol and butyryl-CoA from primary metabolism, followed by their enzymatic condensation via an acyltransferase, all occurring within specialized pheromone glands. researchgate.net
Exploration of Polyketide Pathways and Other Metabolic Routes
The biosynthesis of many insect pheromones, which are often fatty acid-derived molecules, is a testament to the evolutionary repurposing of fundamental biochemical processes. nih.gov Insects appear to have evolved by adding a few tissue-specific enzymes to transform products of normal metabolism into highly specific pheromone compounds. nih.gov The dominant and most well-understood metabolic route for straight-chain pheromones, including alkenyl butyrates, is the fatty acid synthesis pathway. nih.govfrontiersin.org However, other pathways, such as those involving polyketides, also warrant exploration.
From a chemical standpoint, polyketide biogenesis involves the creation of a polyketide chain using carboxylic acids as precursors. researchgate.netnih.gov This process is catalyzed by polyketide synthases (PKS). nih.gov Similarly, fatty acid biosynthesis utilizes fatty acid synthases (FAS) with the same types of precursors. researchgate.netnih.gov This has led to ambiguity in distinguishing whether certain structures are the products of PKS or FAS pathways. researchgate.netnih.gov While polyketides are known to be used by insects for pheromones and defense, no insect PKS specifically involved in pheromone biosynthesis has been definitively identified to date. researchgate.netnih.gov It is hypothesized that some insect polyketides may even be produced by endosymbionts. researchgate.netnih.gov The machinery for fatty acid synthesis can be modified to produce polyketide-like structures, for instance by using methylmalonate instead of malonate as an extender unit, which results in branched-chain molecules. youtube.com
The primary and well-characterized pathway for the vast majority of moth sex pheromones is fatty acid metabolism. nih.govfrontiersin.org This multi-step process begins with fundamental building blocks and employs a series of specialized enzymes to achieve the final, species-specific pheromone structure. frontiersin.orgbohrium.com
Key Metabolic Steps:
Chain Initiation and Elongation: The synthesis starts with acetyl-CoA, which is converted to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). nih.govnih.gov Fatty Acid Synthase (FAS) then catalyzes the iterative addition of two-carbon units from malonyl-CoA, elongating the fatty acid chain. nih.govfrontiersin.orgyoutube.com This process produces a series of saturated fatty acyl-CoA precursors, typically with chain lengths of C16 or C18. nih.govfrontiersin.org
Desaturation: Highly specific fatty acyl-CoA desaturases (FADs) introduce double bonds at precise locations and with specific stereochemistry (Z or E) into the saturated fatty acyl chains. frontiersin.orgbohrium.comnih.gov The diversity of these desaturases is a major contributor to the vast array of pheromone structures found in different insect species. frontiersin.orgjst.go.jp
Chain Shortening (when required): In some cases, the fatty acyl chain undergoes limited β-oxidation, a process that shortens the chain by two-carbon units in each cycle to achieve the correct length for the final pheromone. jst.go.jpnih.gov
Reduction: A crucial step is the reduction of the fatty acyl-CoA's carbonyl group to an alcohol, a reaction catalyzed by fatty acyl reductases (FARs). bohrium.comnih.govnih.gov The substrate specificity of these reductases is critical for generating the correct alcohol precursor for the final pheromone. bohrium.com
The table below summarizes the key enzymes and their functions in this pathway.
| Enzyme | Function |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the conversion of acetyl-CoA to malonyl-CoA, the primary building block for fatty acid elongation. nih.govnih.gov |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively elongates the fatty acid chain by adding two-carbon units from malonyl-CoA. nih.govfrontiersin.orgyoutube.com |
| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific positions and with specific stereochemistry in the fatty acyl chain. frontiersin.orgbohrium.comnih.gov |
| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl-CoA precursor to the corresponding fatty alcohol. bohrium.comnih.govnih.gov |
| Acyltransferase | Catalyzes the final esterification step, transferring an acyl group (e.g., from butyryl-CoA) to the fatty alcohol to form the ester pheromone. nih.govfrontiersin.org |
Mechanistic Insights into Esterification in Insect Systems
The final step in the biosynthesis of alkenyl butyrates is the esterification of an alkenyl alcohol with a butyrate group. This reaction is catalyzed by a class of enzymes known as acyltransferases. nih.govbohrium.com While much of the literature focuses on the formation of acetate esters, the mechanism is analogous for butyrates and other esters. nih.govfrontiersin.org
In this enzymatic reaction, the alkenyl alcohol, produced by the action of fatty acyl reductases on the corresponding unsaturated fatty acyl-CoA, serves as one substrate. The other substrate is an activated form of butyric acid, typically butyryl-CoA. An acyltransferase facilitates the transfer of the butyryl group from butyryl-CoA to the hydroxyl group of the alkenyl alcohol, forming the this compound ester and releasing coenzyme A.
The reaction can be summarized as: (E)-Pent-2-en-1-ol + Butyryl-CoA → this compound + CoA-SH
This esterification is a critical modification that finalizes the structure of the pheromone. bohrium.com The enzymes responsible, such as acetyltransferases in some moth species, are part of a suite of modification enzymes that also includes oxidases which can transform fatty alcohols into aldehydes. nih.govfrontiersin.orgbohrium.com The combined action and specificity of desaturases, reductases, and acyltransferases ultimately generate the precise chemical signals used for communication. frontiersin.org
Interestingly, esterases also play a crucial role in insect olfaction, but in the reverse direction. nih.gov In the antennae of male moths, odorant degrading enzymes (ODEs), including carboxylesterases, rapidly hydrolyze the ester-based pheromone molecules after they have bound to receptors. nih.gov This hydrolysis occurs in a two-step reaction: a nucleophilic attack by a serine residue in the enzyme's active site on the pheromone's carbonyl carbon, followed by the release of the alcohol and subsequent hydrolysis of the acetylated enzyme to regenerate it. nih.gov This rapid degradation is essential for clearing the signal and allowing the insect to detect subsequent changes in pheromone concentration. nih.gov
Chemical Synthesis Strategies for E Pent 2 Enyl Butyrate
Conventional Organic Synthesis Approaches
Traditional organic synthesis of (E)-Pent-2-enyl butyrate (B1204436) is a two-step process involving the synthesis of the (E)-pent-2-enyl alcohol moiety followed by its esterification with butyric acid or a derivative.
The critical step in the conventional synthesis is the stereoselective and regioselective formation of the (E)-pent-2-enyl alcohol. Achieving the correct trans configuration at the double bond is paramount. Various synthetic strategies can be employed to this end. One common approach involves the reduction of pent-2-yn-1-ol. The use of dissolving metal reductions, such as sodium in liquid ammonia, or catalytic hydrogenation with specific catalysts like Lindlar's catalyst (which typically yields the Z-isomer) followed by isomerization, can be manipulated to favor the (E)-isomer.
Another strategy involves the Wittig reaction or its Horner-Wadsworth-Emmons modification, which are powerful tools for creating carbon-carbon double bonds with stereochemical control. By selecting the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion and aldehyde, the synthesis can be directed towards the (E)-alkene. For instance, the reaction of propanal with a suitable two-carbon ylide can be optimized to yield (E)-pent-2-enal, which is then reduced to the corresponding alcohol.
Furthermore, organometallic coupling reactions, such as those employing palladium or copper catalysts, can offer high stereoselectivity in the formation of the pentenyl backbone. These methods often involve the coupling of a vinyl metallic species with an appropriate electrophile.
The choice of method often depends on the desired scale of the reaction, the availability and cost of starting materials, and the required purity of the final (E)-pent-2-enyl alcohol.
Once the (E)-pent-2-enyl alcohol is obtained, it is esterified with a butyrate source. The most direct method is the Fischer-Speier esterification, which involves reacting the alcohol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid. However, this reaction is an equilibrium process, and to drive it towards the product, water must be removed, often by azeotropic distillation.
To achieve higher yields and avoid the harsh conditions of Fischer esterification, which can sometimes lead to side reactions like dehydration or isomerization of the alcohol, more reactive derivatives of butyric acid are often used. These include:
Acid Chlorides: Butyryl chloride reacts readily with (E)-pent-2-enyl alcohol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This method is highly efficient but requires careful handling of the corrosive and moisture-sensitive acid chloride.
Acid Anhydrides: Butyric anhydride (B1165640) is another effective acylating agent. The reaction with the alcohol can be catalyzed by acids or bases and produces butyric acid as a byproduct.
Transesterification: (E)-Pent-2-enyl butyrate can also be synthesized by the transesterification of a simple butyrate ester, such as methyl butyrate or ethyl butyrate, with (E)-pent-2-enyl alcohol. This reaction is often catalyzed by an acid or a base.
The selection of the esterification protocol depends on factors like the desired reaction conditions, the scale of the synthesis, and the required purity of the final product. ontosight.ai
The scalability of conventional organic synthesis routes for this compound presents several challenges. While the individual reactions, such as the Wittig reaction or Fischer esterification, are well-established, transitioning them to large-scale industrial production requires careful optimization.
Factors influencing scalability and efficiency include:
Reagent Cost and Availability: The cost and availability of reagents, especially for stereoselective steps, can significantly impact the economic viability of a synthetic route.
Reaction Conditions: Extreme temperatures, pressures, or the use of hazardous reagents can increase the complexity and cost of industrial-scale production.
Purification: The separation of the desired (E)-isomer from any unwanted (Z)-isomer or other byproducts can be challenging and may require energy-intensive purification techniques like fractional distillation or chromatography. This becomes particularly important as the presence of the (Z)-isomer can negatively affect the final aroma profile.
Waste Generation: Traditional methods can generate significant amounts of waste, including stoichiometric byproducts and solvent waste, which require proper disposal and add to the environmental and economic cost.
Despite these challenges, conventional synthesis remains a viable option, particularly when high-purity product is required and the production scale justifies the investment in specialized equipment and process optimization.
Chemoenzymatic and Biocatalytic Approaches for Sustainable Production
In response to the growing demand for natural and sustainably produced flavor compounds, chemoenzymatic and biocatalytic methods have emerged as promising alternatives to conventional synthesis. researchgate.net These approaches leverage the high selectivity and mild reaction conditions of enzymes to produce this compound. researchgate.net
The core of the biocatalytic approach is the use of lipases as catalysts for the esterification reaction. Lipases are enzymes that naturally catalyze the hydrolysis of fats, but under low-water conditions, they can effectively catalyze the reverse reaction: ester synthesis.
Enzyme Screening: The first step is to identify a suitable lipase (B570770) that exhibits high activity and selectivity for the synthesis of this compound. This involves screening a variety of commercially available lipases from different microbial sources (e.g., Candida antarctica, Rhizomucor miehei, Pseudomonas cepacia). The screening process typically evaluates parameters such as:
Conversion Yield: The percentage of reactants converted to the desired ester.
Reaction Rate: The speed at which the enzyme catalyzes the reaction.
Stereoselectivity: The preference of the enzyme for the (E)-isomer of the alcohol, which is crucial for the desired aroma.
Stability: The ability of the enzyme to maintain its activity under the chosen reaction conditions (e.g., temperature, solvent).
Enzyme Engineering: Once a promising lipase is identified, its performance can often be further enhanced through protein engineering techniques. nih.gov This can involve:
Rational Design: Based on the three-dimensional structure of the enzyme, specific amino acid residues in the active site can be mutated to improve substrate binding, increase catalytic efficiency, or enhance stereoselectivity. nih.gov
Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening method to identify mutants with improved properties.
Through these engineering efforts, it is possible to develop highly efficient and selective biocatalysts tailored for the production of this compound.
To create a truly sustainable and economically viable production system, the enzymatic synthesis of this compound is often integrated into a larger bioprocess. tudelft.nl This can involve the microbial production of one or both of the necessary precursors: (E)-pent-2-enyl alcohol and butyric acid.
Fermentation Strategies:
Butyric Acid Production: Certain bacteria, such as species of Clostridium, are natural producers of butyric acid through the fermentation of sugars. researchgate.net By optimizing the fermentation conditions (e.g., substrate, pH, temperature) and potentially using metabolic engineering to enhance the production pathway, a sustainable source of butyric acid can be established. researchgate.net
(E)-Pent-2-enyl Alcohol Production: While less common, microbial pathways for the production of specific alcohols can also be engineered. This might involve introducing genes from other organisms that encode the necessary enzymes for the synthesis of the pentenyl moiety.
Integrated Bioprocesses: An integrated bioprocess combines the fermentation step (for precursor production) with the enzymatic esterification step. researchgate.netnih.gov This can be achieved in several ways:
Two-Step Process: The precursors are produced and purified from the fermentation broth and then used in a separate enzymatic reaction.
One-Pot, Two-Step Process: The enzymatic esterification is carried out directly in the fermentation broth after the precursor production is complete. This eliminates the need for intermediate purification steps.
Whole-Cell Biocatalysis: Microorganisms that have been engineered to both produce the precursors and express the desired lipase can be used as whole-cell biocatalysts to directly convert a simple carbon source (like glucose) into this compound.
These integrated approaches offer several advantages, including reduced reliance on petrochemical feedstocks, lower energy consumption, and the generation of less hazardous waste, making them a highly attractive route for the sustainable production of this valuable flavor compound. dtu.dk
Advanced Analytical Methodologies for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in (E)-Pent-2-enyl Butyrate (B1204436) Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like (E)-pent-2-enyl butyrate. This powerful technique separates the complex mixture of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.
To accurately analyze this compound, which is often present in a complex matrix, an efficient sample preparation step is crucial. Headspace solid-phase microextraction (HS-SPME) has become an increasingly important technique for this purpose. nih.gov HS-SPME is a solvent-free method that involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The volatile and semi-volatile compounds, including this compound, adsorb to the fiber and are then thermally desorbed into the gas chromatograph for analysis.
The selection of the fiber coating and optimization of extraction parameters such as time and temperature are critical for achieving high sensitivity and selectivity. nih.gov For instance, different fiber coatings will have varying affinities for different types of volatile compounds. The optimization of these parameters ensures the efficient extraction of this compound from the sample matrix, leading to more accurate and reliable quantification. A review of numerous studies highlights the importance of selecting the most effective fiber and sampling conditions for the analysis of volatile fractions in various plant materials. nih.gov
Once separated by the gas chromatograph, this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the relative abundance of various fragment ions.
The analysis of these fragmentation patterns is key to the structural elucidation of the molecule. For esters like this compound, common fragmentation pathways include α-cleavage and McLafferty rearrangements. ccsenet.org While the molecular ion peak [M]+• for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, the spectrum would also show characteristic fragment ions. For example, the fragmentation of esters often results in the formation of an acylium ion. In the case of this compound, this would correspond to the butanoyl cation. The analysis of these specific fragments allows for the unambiguous identification of the compound. The interpretation of mass spectra is a critical skill, and understanding the mechanisms of fragmentation is essential for distinguishing between isomers and identifying unknown compounds. ccsenet.orglibretexts.org
| Ion Type | Description | Significance in this compound Analysis |
| Molecular Ion [M]+• | The ionized, intact molecule. | Confirms the molecular weight of the compound. |
| Fragment Ions | Smaller ions resulting from the breakup of the molecular ion. | Provides structural information based on predictable cleavage patterns (e.g., α-cleavage, McLafferty rearrangement). |
| Base Peak | The most abundant ion in the spectrum. | A characteristic feature of the compound's mass spectrum. |
Hyphenated and Complementary Techniques for Enhanced Characterization
While GC-MS is a powerful tool, its capabilities can be further enhanced by coupling it with other analytical techniques. These hyphenated and complementary methods provide additional dimensions of separation and detection, leading to a more comprehensive characterization of complex samples containing this compound.
Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging technique that couples the separation power of gas chromatography with the high sensitivity and rapid analysis of ion mobility spectrometry. nih.gov In GC-IMS, after separation by the GC column, the analytes are ionized and enter an IMS drift tube. Here, they are separated based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. nih.govfrontiersin.org This provides an additional dimension of separation to the GC retention time.
The coupling of a multi-capillary column (MCC) with IMS allows for the analysis of complex and humid gas samples. nih.gov This technique has shown promise for the rapid identification of volatile organic compounds (VOCs) and can be used to differentiate between closely related compounds, which might be challenging with GC-MS alone. The resulting data is often presented as a two-dimensional plot of GC retention time versus IMS drift time, providing a unique fingerprint for each compound.
| Technique | Principle of Separation | Advantages for this compound Analysis |
| Gas Chromatography (GC) | Separation based on boiling point and polarity. | Separates volatile compounds in a complex mixture. |
| Ion Mobility Spectrometry (IMS) | Separation based on ion size, shape, and charge. nih.gov | Provides an additional dimension of separation, enhancing resolution and enabling rapid detection. nih.gov |
Gas chromatography-olfactometry (GC-O) is a unique technique that combines the separation capabilities of GC with human sensory perception. As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a flame ionization detector or mass spectrometer) and the other to an olfactometry port where a trained analyst can sniff the eluting compounds and describe their aroma.
This technique is invaluable for identifying the specific compounds responsible for the characteristic aroma of a sample. For a compound like this compound, which is known for its fruity and green notes, GC-O can be used to determine its aroma contribution in a complex mixture. thegoodscentscompany.com By correlating the retention time of a specific aroma event with the corresponding peak on the chromatogram, the odor-active compound can be identified. This is particularly useful in the food and fragrance industries for flavor and aroma profiling and for identifying off-odors.
This compound has a stereoisomer, (Z)-pent-2-enyl butyrate. thegoodscentscompany.com These isomers can have different sensory properties, making their separation and individual quantification important. Advanced chromatographic techniques are often required to achieve this separation. The choice of the GC column's stationary phase is critical for resolving isomers. Chiral stationary phases can be used to separate enantiomers, while specific polar or non-polar stationary phases can be optimized to separate geometric isomers like the (E) and (Z) forms of pent-2-enyl butyrate.
The NIST Chemistry WebBook lists several isomers of 2-hexenyl butanoate, highlighting the need for effective separation methods. nist.gov Careful optimization of the GC temperature program and carrier gas flow rate can also improve the resolution between closely eluting isomers. The ability to resolve and accurately quantify these isomers is essential for a complete understanding of a sample's flavor and aroma profile.
Ecological Functions and Inter Species Chemical Communication
(E)-Pent-2-enyl Butyrate (B1204436) as an Insect Semiochemical
Semiochemicals are chemicals that convey signals between organisms and are broadly categorized based on whether the interaction is intra-specific (pheromones) or inter-specific (allomones, kairomones). While many esters similar in structure to (E)-Pent-2-enyl butyrate are known to function as insect semiochemicals, there is a lack of specific research on this compound's role.
There are no documented instances of this compound acting as a pheromone for aggregation or mating in any insect species. Similarly, its role as a kairomone (benefiting the receiver, such as a predator locating prey) or an allomone (benefiting the emitter, such as a plant repelling an herbivore) has not been established in the scientific literature. Research into the chemical ecology of insects has identified numerous other compounds with these functions, but this compound is not among them.
The behavioral responses of insects to chemical cues are fundamental to their survival and reproduction. Olfactory studies using techniques like electroantennography (EAG) and behavioral assays in olfactometers are used to determine which volatile compounds elicit responses. There is no available research that has tested or demonstrated any specific behavioral or electrophysiological response of any insect species to this compound.
Environmental Fate and Transport of this compound in Biotic and Abiotic Systems
The environmental fate and transport of a chemical compound are dictated by a combination of its intrinsic physicochemical properties and the characteristics of the surrounding environment. For this compound, a volatile organic compound (VOC), its journey and persistence in biotic and abiotic systems are governed by processes such as biodegradation, abiotic degradation, sorption, and volatilization. While specific experimental data on this compound is limited, its environmental behavior can be inferred from the known behavior of structurally similar esters and volatile organic compounds.
Biotic Systems: Degradation and Transformation
In biotic systems such as soil and water, the primary mechanism for the breakdown of this compound is expected to be microbial degradation. Esters are generally susceptible to enzymatic hydrolysis by a wide range of microorganisms. lyellcollection.org This process involves the cleavage of the ester bond to yield the parent alcohol, (E)-pent-2-en-1-ol, and the corresponding carboxylic acid, butyric acid.
Biodegradation Pathway: The initial and crucial step in the biodegradation of this compound is the hydrolysis of the ester linkage, a reaction catalyzed by esterase enzymes produced by bacteria and fungi. Following hydrolysis, the resulting alcohol and carboxylic acid are typically readily biodegradable. lyellcollection.org (E)-pent-2-en-1-ol, an unsaturated alcohol, and butyric acid, a short-chain fatty acid, can be utilized by various microorganisms as carbon sources and fed into central metabolic pathways. nih.govfrontiersin.org Studies on other unsaturated esters have shown that the presence of a double bond can influence the rate of biodegradation, with some research suggesting that unsaturated esters can be degraded more rapidly than their saturated counterparts. researchgate.netnih.gov
The rate of biodegradation in soil and aquatic environments is influenced by several factors, including:
Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation.
Nutrient Availability: The availability of other essential nutrients (e.g., nitrogen, phosphorus) can impact microbial activity.
Temperature and pH: Optimal temperature and pH conditions will enhance enzymatic activity and microbial growth.
Oxygen Availability: Aerobic conditions are generally more favorable for the complete degradation of such compounds.
Sorption and Mobility in Soil: As a volatile organic compound, the transport of this compound in soil is influenced by its tendency to partition between the soil, water, and air phases. The sorption of organic compounds to soil is largely governed by the soil's organic matter content, clay mineralogy, and pH. nih.govresearchgate.net For non-ionic organic compounds like this compound, sorption is often positively correlated with the organic carbon content of the soil. nih.govmdpi.com Compounds with higher sorption potential are less mobile and less available for leaching into groundwater. Conversely, in soils with low organic matter, there is a higher potential for mobility and transport. researchgate.net The volatility of this compound also suggests that a significant fraction may partition into the soil gas phase and be transported through the vadose zone. dss.go.th
Abiotic Systems: Degradation and Transport
In abiotic systems, the fate of this compound is primarily driven by hydrolysis and photolysis in aquatic environments, and by atmospheric degradation in the air.
Hydrolysis: The ester linkage in this compound can undergo abiotic hydrolysis, a chemical reaction with water. The rate of this reaction is highly dependent on the pH of the surrounding water. nih.govnagwa.comyoutube.comyoutube.com Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest at neutral pH and increases under acidic or alkaline conditions. nih.gov For many esters, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. nagwa.comyoutube.com
Photolysis: Photolysis, or degradation by sunlight, can be another important abiotic degradation pathway for organic compounds in surface waters and the atmosphere. nih.govcapes.gov.br While specific photolysis data for this compound are not available, compounds with double bonds can be susceptible to direct photolysis by absorbing ultraviolet radiation. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, can also contribute to its degradation in aquatic systems.
Atmospheric Fate and Transport: Due to its volatility, a significant portion of this compound released to the environment is expected to partition into the atmosphere. nih.govresearchgate.netnih.gov In the troposphere, the primary degradation pathway for most volatile organic compounds is reaction with hydroxyl radicals (•OH). researchgate.net These highly reactive radicals initiate a chain of oxidation reactions that ultimately break down the organic molecule into smaller, more oxidized compounds, and eventually to carbon dioxide and water. The atmospheric lifetime of this compound will be determined by its reaction rate with hydroxyl radicals.
The following interactive data tables provide estimated physicochemical properties and environmental fate parameters for this compound, based on data for structurally similar compounds. These values are intended to be indicative and may not represent the exact behavior of the compound.
Research on Bioactivity and Biological Applications Excluding Human/clinical
Antimicrobial and Antifungal Investigations of Pent-2-enyl Butyrate (B1204436) Isomers
Direct studies on the antimicrobial and antifungal properties of (E)-pent-2-enyl butyrate are not extensively documented in publicly available research. However, the bioactivity of its constituent parts and related butyrate compounds has been investigated, offering insights into its potential capabilities. Butyrate, as a short-chain fatty acid, and its derivatives are known to possess antimicrobial and antifungal properties. nih.govnih.gov
For instance, sodium butyrate has demonstrated the ability to inhibit the growth of pathogenic yeasts such as Candida albicans, Candida parapsilosis, and Cryptococcus neoformans in a concentration-dependent manner. nih.gov It has also been shown to impede virulence factors like filamentation in C. albicans and the formation of melanin (B1238610) and capsules in C. neoformans. nih.gov Furthermore, sodium butyrate can work synergistically with azole antifungal drugs to enhance their efficacy. nih.gov
In the context of bacteria, butyrate and its glycerides have been studied for their effects on pathogens like Salmonella Typhimurium and Clostridium perfringens. researchgate.net While n-butyric acid itself shows significant inhibition of Salmonella Typhimurium, the antimicrobial activity of its glyceride derivatives can be enhanced with the addition of lipase (B570770). researchgate.net The antimicrobial effects of butyrate are multifaceted, including direct action against various bacterial strains and indirect effects through the modulation of host immune responses. nih.gov
While these studies focus on butyrate and its salts or glycerides, they suggest that the butyrate moiety in this compound could contribute to antimicrobial or antifungal activity. The full ester's efficacy would also depend on factors like its volatility, solubility, and interaction with microbial cell membranes, which may differ from the salts and glycerides studied. Further research specifically investigating this compound is necessary to confirm and characterize these potential properties.
Nematicidal Activity of Alkenyl Butyrates and Related Esters
The potential of various ester compounds as nematicides has been an area of active research, driven by the need for safer alternatives to conventional synthetic nematicides. While direct testing of this compound for nematicidal activity is not widely reported, studies on related alkenyl butyrates and other esters provide valuable insights into its potential in this area.
Research into natural ester compounds has identified several with strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus. These studies aim to identify lead compounds for the development of new, environmentally benign nematicides. The structure of the ester, including the length of the carbon chain and the presence and position of double bonds, plays a crucial role in its nematicidal efficacy.
For example, volatile organic compounds produced by the bacterium Bacillus altitudinis have shown significant nematicidal effects against the root-knot nematode Meloidogyne incognita. nih.gov Among the active compounds identified were 2-methylbutyric acid and 3-methylbutyric acid, which are isomers of the butyric acid moiety in this compound. nih.gov This suggests that the butyrate structure is a key component for nematicidal activity. The study highlighted that these volatile compounds have good thermal stability and are effective in acidic environments. nih.gov
The investigation of various soil-borne bacteria has revealed their ability to produce a range of nematicidal substances, including toxins and enzymes that can degrade the nematode cuticle. nih.gov The identification of nematicidal factors in organisms like Pseudomonas syringae further underscores the potential for discovering novel, biologically-derived nematicides. nih.gov
Given that this compound is a volatile ester containing a butyrate group, it is a plausible candidate for possessing nematicidal properties. Its volatility could be an advantage for soil applications, allowing it to diffuse through the soil pores to reach nematodes. However, empirical studies are required to determine its specific activity against various nematode species and to understand its mode of action.
Other Documented or Hypothetical Biological Activities in Ecological Systems
Beyond its potential antimicrobial and nematicidal roles, this compound, as a volatile organic compound, likely participates in various ecological interactions. Volatile esters are common in nature, serving as signaling molecules in plants and insects. They are often key components of the aroma of fruits and flowers, playing a role in attracting pollinators and seed dispersers.
A closely related compound, (E)-2-hexenyl butyrate, has been identified as a volatile component in the plant Capillipedium parviflorum. nih.gov This suggests that pentenyl butyrates may be produced by plants and could function as semiochemicals. In ecological contexts, such compounds can act as attractants, repellents, or have other signaling functions that mediate interactions between plants and insects, or between different plants.
The butyrate component itself is a product of microbial fermentation in various environments, including the gut of animals. nih.gov In these systems, butyrate plays a crucial role in the health of the host and the microbial community. nih.gov While this compound is an ester and not the free acid, its hydrolysis in certain biological systems could release butyric acid, potentially having localized effects.
Hypothetically, the release of this compound by plants could serve as a defense mechanism against herbivores. Many plant volatiles are known to be induced upon herbivore attack and can act as direct deterrents or attract natural enemies of the herbivores. The specific ecological roles of this compound, however, remain largely unexplored and represent an area for future research.
Future Research Trajectories and Broader Academic Implications
Advancements in Stereoselective and Sustainable Synthesis of Alkenyl Butyrates
The synthesis of esters like (E)-pent-2-enyl butyrate (B1204436) is moving towards more environmentally friendly and precise methods. Future research will likely focus on the development of highly stereoselective and sustainable synthetic routes.
Stereoselective Synthesis: The "E" configuration of the double bond in (E)-pent-2-enyl butyrate is crucial for its characteristic properties. Traditional chemical synthesis often produces a mixture of (E) and (Z) isomers, requiring costly and energy-intensive purification steps. Advanced stereoselective methods are being explored to overcome this challenge. One promising approach is the use of metal catalysts in cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Stille coupling of (E)-α-stannyl-α,β-unsaturated esters with alkenyl halides, have shown success in producing stereochemically defined dienes. researchgate.net Future work could adapt such methodologies for the efficient synthesis of (E)-alkenyl esters. Another avenue involves the allylic rearrangement of enol phosphates, which has been shown to produce (E)-α,β-unsaturated esters with high stereoselectivity. rsc.org The ester enolate Claisen rearrangement also offers a powerful tool for controlling stereochemistry during the formation of carbon-carbon bonds in ester synthesis. acs.org
Sustainable Synthesis: The principles of "green chemistry" are increasingly influencing the synthesis of flavor and fragrance compounds. Biocatalysis, which uses enzymes to carry out chemical transformations, is a key area of development. northeastern.edumdpi.com Lipases, in particular, are well-suited for ester synthesis under mild conditions and in solvent-free systems, reducing the environmental impact of the process. mdpi.comconsensus.appacs.orgresearchgate.net Research is ongoing to identify and engineer lipases with high activity and selectivity for the synthesis of specific alkenyl butyrates. mdpi.comconsensus.appacs.orgresearchgate.net The use of immobilized enzymes, such as Novozym® 435, allows for easy recovery and reuse of the biocatalyst, further enhancing the sustainability and economic viability of the process. northeastern.edumdpi.comresearchgate.net Future research will likely focus on optimizing reaction conditions, such as temperature and substrate molar ratios, to maximize product yield and catalyst longevity in solvent-free systems. northeastern.edumdpi.comacs.orgresearchgate.net
Elucidation of Novel Biosynthetic Pathways in Diverse Organisms
While the synthetic production of this compound is well-established, understanding its natural biosynthesis is a burgeoning field of research. Volatile esters are common secondary metabolites in plants and are also found in insects, where they can act as pheromones. nih.govacs.org
Biosynthesis in Plants: In plants, volatile esters are typically synthesized from fatty acids and amino acids. nih.gov The biosynthesis of this compound would likely involve several enzymatic steps. First, the C5 alcohol, (E)-pent-2-enol, would be formed. This could occur through the lipoxygenase (LOX) pathway, which is responsible for the production of "green leaf volatiles," a class of C6 aldehydes, alcohols, and esters released upon tissue damage. oup.com The butyrate moiety would be derived from butyryl-CoA, which is produced during fatty acid metabolism. Finally, an alcohol acyltransferase (AAT) would catalyze the esterification of (E)-pent-2-enol with butyryl-CoA to form this compound. nih.gov Future research will aim to identify and characterize the specific genes and enzymes involved in this pathway in various plant species. This could involve transcriptomic and metabolomic analyses of plants that produce this compound.
Biosynthesis in Insects: Insects are also known to produce esters, some of which are used as pheromones or in chemical defense. acs.orgpnas.orgresearchgate.net The biosynthesis of this compound in insects could follow a similar pathway to that in plants, utilizing fatty acid-derived precursors. pnas.orgresearchgate.net In some cases, insects have been shown to acquire precursors from their host plants and then modify them to produce semiochemicals. pnas.orgresearchgate.net For example, the beet armyworm acquires linolenic acid from its host plant and modifies it to produce an elicitor of plant volatiles. pnas.orgresearchgate.net It is conceivable that some insects could sequester (E)-pent-2-enol or butyric acid from their diet and then perform the final esterification step. Future research could investigate the de novo synthesis of this ester in insects versus its production from dietary precursors.
Harnessing this compound and Analogs in Integrated Pest Management Strategies
Volatile organic compounds play a crucial role in mediating interactions between plants and insects, and there is growing interest in using these natural chemicals for pest control. nih.govnih.govfrontiersin.orgcabidigitallibrary.org this compound and its analogs represent a promising, yet largely unexplored, class of compounds for use in Integrated Pest Management (IPM) strategies.
The role of VOCs in IPM is multifaceted. They can act as:
Attractants: To lure pests into traps.
Repellents: To deter pests from crops. nih.gov
Elicitors of Plant Defenses: To "prime" plants to better defend themselves against future attacks. nih.govlouisville.edu
While specific research on the role of this compound in pest management is limited, the known functions of other volatile esters provide a strong rationale for its investigation. nih.gov For instance, certain esters are known to be attractive to pest insects, while others can be repellent. mdpi.com Future research should focus on screening this compound and a library of its analogs for their effects on the behavior of key agricultural pests. This would involve laboratory-based olfactometer assays and field trials to assess their efficacy as attractants or repellents. mdpi.com Furthermore, studies could explore the potential of this compound to induce defense responses in crop plants, potentially leading to the development of novel, resistance-inducing agents. nih.gov
Ecological Modeling of Volatile Organic Compound Emissions and Interspecific Communication
Volatile organic compounds are key mediators of communication between organisms in an ecosystem. nih.govresearchgate.netusp.brnih.gov Understanding the emission patterns and ecological signaling functions of this compound requires sophisticated modeling approaches.
Modeling Emissions: The emission of biogenic volatile organic compounds (BVOCs) from plants is influenced by a variety of factors, including temperature, light, and stress. frontiersin.orgmdpi.comacs.orgnih.govcopernicus.org Models such as the Model of Emissions of Gases and Aerosols from Nature (MEGAN) are used to estimate BVOC emissions on a large scale. acs.org Future research could incorporate this compound into these models by determining its specific emission rates from different plant species under various environmental conditions. This would involve chamber-based measurements of emissions from plants known to produce this compound. Such data would improve the accuracy of regional and global atmospheric chemistry models. mdpi.com
Modeling Interspecific Communication: VOCs released by one plant can be perceived by neighboring plants, leading to changes in their physiology and defense status. nih.govusp.brnih.gov This "eavesdropping" can prime the receiving plant for an impending threat. This compound, as a component of the plant volatilome, may play a role in this interspecific communication. Future research could use ecological models to simulate the dispersal of this compound in different plant communities and predict its potential to act as a signaling molecule. These models could be informed by experiments that expose plants to this compound and measure their subsequent responses, such as changes in gene expression and the production of defensive compounds.
Comprehensive Structure-Activity Relationship Studies of Pent-2-enyl Esters in Biological Systems
To fully exploit the potential of this compound and its analogs, a systematic understanding of their structure-activity relationships (SAR) is essential. SAR studies aim to correlate the chemical structure of a molecule with its biological activity. nih.govnih.govbrainkart.com
Future research in this area would involve the synthesis of a library of pent-2-enyl ester analogs with systematic variations in their structure. These variations could include:
Altering the alkyl chain length of the butyrate moiety.
Modifying the position and geometry of the double bond in the pentenyl group.
Introducing different functional groups onto the ester.
This library of compounds would then be screened in a variety of biological assays to assess their activity. For example, if the goal is to develop new pest control agents, the compounds would be tested for their ability to attract or repel insects. If the aim is to discover new plant defense elicitors, the compounds would be tested for their ability to induce defense responses in plants.
Q & A
Basic Research Questions
Q. What established methods ensure high stereochemical purity in the synthesis of (E)-Pent-2-enyl butyrate?
- Methodology : The esterification of pent-2-enol with butyric acid under acid catalysis (e.g., sulfuric acid) is a foundational approach. To achieve high E-isomer purity, fractional distillation or preparative HPLC can separate stereoisomers. Gas chromatography (GC) with chiral columns (e.g., β-cyclodextrin phases) validates enantiomeric excess . For scale-up, continuous-flow microreactors improve yield and reduce byproducts by optimizing reaction kinetics .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Protocol :
- NMR : -NMR reveals the double-bond geometry (J ≈ 15–18 Hz for E-isomers). The vinyl protons at δ 5.3–5.8 ppm show coupling patterns distinct from Z-isomers.
- IR : The ester carbonyl (C=O) stretch appears at ~1740 cm, while the C=C stretch for E-alkenes is observed at ~1650 cm.
- Mass Spectrometry : Electron ionization (EI-MS) fragments the ester bond, producing peaks at m/z 88 (butyric acid fragment) and m/z 84 (pent-2-enol fragment) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Ventilation : Use fume hoods to prevent inhalation of volatile esters (vapor pressure ≈ 0.5 kPa at 25°C) .
- PPE : Nitrile gloves and safety goggles mitigate skin/eye irritation risks.
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and consult a physician. Contaminated clothing should be removed immediately .
Advanced Research Questions
Q. Which advanced chromatographic techniques enable real-time analysis of this compound in biological systems?
- Approach : Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) allows real-time detection at sub-ppb levels. Optimal integration times (e.g., 0.125–0.5 seconds) balance sensitivity and noise reduction, crucial for breath-by-breath analysis in metabolic studies . Coupling with thermal desorption-GC/MS improves quantification in plant volatile organic compound (VOC) matrices .
Q. How does the E-stereochemistry influence the compound’s interaction with biological receptors?
- Mechanistic Insight : In plant-insect systems, E-isomers of related esters (e.g., (E)-2-hexenyl butyrate) selectively activate olfactory receptors in parasitoid wasps, suggesting stereospecific binding pockets. Computational docking studies (e.g., AutoDock Vina) can model ligand-receptor interactions by comparing free energy values of E vs. Z-isomers .
Q. What computational models predict the metabolic fate of this compound in mammalian systems?
- Framework : Multi-omics approaches integrate transcriptomic and proteomic data to map ester hydrolysis pathways. For example, carboxylesterase enzymes (CES1/CES2) hydrolyze the ester bond, releasing butyrate and pent-2-enol. Kinetic parameters (e.g., , ) derived from in vitro assays inform physiologically based pharmacokinetic (PBPK) models .
Q. How should researchers address contradictions in volatility/stability data across studies?
- Resolution Strategy :
- Purity Assessment : Impurities (e.g., residual acids/alcohols) alter volatility. Validate purity via GC-MS and Karl Fischer titration.
- Environmental Controls : Report temperature, humidity, and matrix effects (e.g., lipid content in biological samples).
- Statistical Analysis : Apply partial least squares discriminant analysis (PLS-DA) to identify confounding variables in datasets .
Data Presentation and Reproducibility
- Tables : Include retention indices (e.g., Kovats index for GC), spectral libraries (NIST), and statistical parameters (e.g., R, Q for PLS-DA models).
- Replication : Document experimental conditions (e.g., catalyst loading, reaction time) and raw data deposition in repositories like ChEMBL or PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
